molecular formula C13H9BrN2O2S B1393149 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 1174038-64-2

3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1393149
CAS No.: 1174038-64-2
M. Wt: 337.19 g/mol
InChI Key: UJHCWZFEXMXXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a bromine atom, a phenylsulfonyl group, and a pyrrolo[2,3-c]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structural properties make it useful in the development of novel materials.

    Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is unique due to its specific structural arrangement, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(benzenesulfonyl)-3-bromopyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S/c14-12-9-16(13-8-15-7-6-11(12)13)19(17,18)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHCWZFEXMXXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=NC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 3
3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 4
Reactant of Route 4
3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 5
Reactant of Route 5
3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 6
Reactant of Route 6
3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.